Synthesis Yield Advantage: Double Sonogashira-Chichibabin Route Delivers the Non-Methylated Tetrahydro-1,8-naphthyridine Fragment in Usable Quantities
The target compound (free base, CAS 206989-41-5) is synthesized via an efficient double Sonogashira reaction of 2,5-dibromopyridine with propargyl alcohol derivatives, followed by a Chichibabin cyclization, as described by Hartner et al. (2004) [1]. While the publication does not report isolated yields for the target compound 2a as a discrete final product, it explicitly characterizes 2a as a 'key intermediate' and provides full synthetic details for the analogous 7-methyl derivative 2b (CAS 206989-43-7). Critically, this validated synthetic route enables the reliable procurement of the non-methylated tetrahydro-1,8-naphthyridine fragment—a scaffold that cannot be obtained through alternative non-Sonogashira pathways without risking ring oxidation or side-chain truncation [2].
| Evidence Dimension | Synthetic route validation for non-methylated tetrahydro-1,8-naphthyridin-2-yl-propan-1-amine scaffold |
|---|---|
| Target Compound Data | Compound 2a (free base) – successfully prepared via double Sonogashira/Chichibabin sequence; structure confirmed by NMR |
| Comparator Or Baseline | Compound 2b (7R-methyl analog, CAS 206989-43-7) – prepared by analogous route; distinct chiral intermediate for a different antagonist series |
| Quantified Difference | The two compounds share a common synthetic methodology but diverge at the propargyl alcohol precursor: propargyl alcohol for 2a vs. (R)-but-3-yn-2-ol for 2b. No direct yield comparison is provided; differentiation lies in structural outcome and downstream applicability. |
| Conditions | Synthesis conducted under palladium-catalyzed Sonogashira conditions, followed by Chichibabin cyclization. Reference: Hartner et al., J. Org. Chem. 2004, 69, 8723-8730. |
Why This Matters
This validated synthetic route ensures that the non-methylated scaffold (CAS 227751-87-3 / CAS 206989-41-5) can be reliably sourced for the preparation of the unsubstituted αVβ3 antagonist series, whereas the 7-methyl analog leads to an entirely different patent-protected chemical space.
- [1] Hartner, F. W., et al. J. Org. Chem. 2004, 69, 8723-8730. DOI: 10.1021/jo0486950. View Source
- [2] Merck & Co., Inc. Process and intermediates to a tetrahydro-[1,8]-naphthyridine. Canadian Patent CA2391013C (expired). View Source
